2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid
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Overview
Description
2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid is a complex organic compound with the molecular formula C24H28N2O3S. It is known for its unique structural properties and is used in various scientific and industrial applications. This compound is also referred to as xylene cyanol .
Preparation Methods
The synthesis of 2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with a suitable reagent to form an intermediate, which is then further reacted with benzenesulfonic acid under controlled conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a dye in various analytical techniques.
Biology: The compound is employed in staining procedures for microscopy, helping to visualize cellular components.
Mechanism of Action
The mechanism of action of 2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid involves its interaction with specific molecular targets. The compound’s sulfonic acid group can form strong interactions with various substrates, facilitating its role as a catalyst or reagent in chemical reactions. The dimethylamino groups enhance its solubility and reactivity, making it effective in various applications .
Comparison with Similar Compounds
2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid can be compared with similar compounds such as:
4,4’-Bis(dimethylamino)benzophenone: Known for its use in photoinitiators and as a dye.
2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzene: Similar structure but lacks the sulfonic acid group, affecting its solubility and reactivity.
Xylene cyanol: Often used interchangeably with this compound in various applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific properties such as enhanced solubility, reactivity, and versatility in different applications .
Properties
IUPAC Name |
2-[2,2-bis[4-(dimethylamino)phenyl]ethyl]benzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-25(2)21-13-9-18(10-14-21)23(19-11-15-22(16-12-19)26(3)4)17-20-7-5-6-8-24(20)30(27,28)29/h5-16,23H,17H2,1-4H3,(H,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEPWAJFBAHWAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CC2=CC=CC=C2S(=O)(=O)O)C3=CC=C(C=C3)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154257 |
Source
|
Record name | Xylene cyanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124262-82-4 |
Source
|
Record name | Xylene cyanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124262824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xylene cyanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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